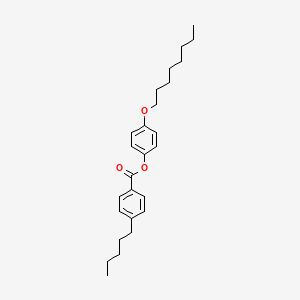

4-(Octyloxy)phenyl 4-pentylbenzoate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 4-pentylbenzoate typically involves the esterification of 4-(Octyloxy)benzoic acid with 4-pentylphenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound involve similar esterification reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

化学反応の分析

Types of Reactions

4-(Octyloxy)phenyl 4-pentylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Halogenated and hydroxylated derivatives.

科学的研究の応用

Liquid Crystal Technology

4-(Octyloxy)phenyl 4-pentylbenzoate is primarily utilized in the synthesis of liquid crystals. Its unique molecular structure allows it to exhibit specific liquid crystalline phases, making it suitable for applications in display technologies such as LCDs (Liquid Crystal Displays).

- Phase Behavior : The compound exhibits an enantiotropic non-tilted smectic mesophase over a broad temperature range, which is critical for liquid crystal applications.

- Research Techniques : Differential scanning calorimetry (DSC) and optical polarizing microscopy are commonly used to investigate the phase transitions and structural properties of this compound.

Material Science

In material science, this compound serves as a model compound for studying the behavior of liquid crystals under various conditions. Its properties make it a candidate for developing advanced materials with tailored optical and thermal characteristics.

| Application Area | Description |

|---|---|

| Liquid Crystals | Used in the development of LCDs and other display technologies. |

| Material Development | Investigated for creating materials with specific thermal and optical properties. |

Biological Applications

While specific biological applications are still under investigation, the compound's hydrophobic nature suggests potential uses in drug delivery systems. Its ability to form ordered structures may facilitate the encapsulation and release of therapeutic agents.

- Biosensors : Research is ongoing into its application in biosensors due to its unique properties that can enhance detection capabilities.

Case Study 1: Liquid Crystal Displays

In a study focused on the performance of LCDs, researchers demonstrated that incorporating this compound improved response times and thermal stability compared to conventional liquid crystal materials. This enhancement is attributed to its unique smectic phase behavior, which allows for better alignment under electric fields.

Case Study 2: Drug Delivery Systems

Preliminary studies have explored the use of this compound in drug delivery systems. Researchers found that its structured phases could encapsulate drugs effectively, allowing for controlled release profiles that are beneficial for therapeutic applications.

作用機序

The mechanism of action of 4-(Octyloxy)phenyl 4-pentylbenzoate involves its interaction with molecular targets through its liquid crystalline properties. The compound aligns in specific orientations under external stimuli such as electric or magnetic fields, affecting the optical and electronic properties of the materials it is incorporated into . This alignment is crucial for its function in liquid crystal displays and other optoelectronic applications .

類似化合物との比較

Similar Compounds

- 4-(Hexyloxy)phenyl 4-pentylbenzoate

- 4-(Heptyloxy)phenyl 4-pentylbenzoate

- 4-(Decyloxy)phenyl 4-pentylbenzoate

Uniqueness

4-(Octyloxy)phenyl 4-pentylbenzoate is unique due to its specific alkyl chain length, which influences its liquid crystalline properties and phase transition temperatures. This makes it particularly suitable for certain applications in liquid crystal displays and other advanced materials .

生物活性

4-(Octyloxy)phenyl 4-pentylbenzoate is a compound that has garnered attention in the field of liquid crystal research due to its unique structural properties and potential applications in materials science and pharmaceuticals. This article explores the biological activity of this compound, focusing on its chemical characteristics, potential applications, and current research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 396.56 g/mol. The compound features a phenyl group substituted with an octyloxy group and a pentylbenzoate moiety, which contributes to its hydrophobic nature and influences its solubility and interaction with biological systems.

Liquid Crystal Behavior

The compound exhibits enantiotropic non-tilted smectic mesophase behavior across a wide temperature range, making it suitable for applications in liquid crystal displays (LCDs) and other optoelectronic devices. The liquid crystalline behavior has been characterized using differential scanning calorimetry (DSC) and optical polarizing microscopy, which are essential for studying phase transitions and structural properties .

Potential Applications in Drug Formulation

Research indicates that compounds similar to this compound could have applications in drug formulation due to their ability to form liquid crystals, which can enhance the solubility and bioavailability of pharmaceutical compounds. However, specific data regarding the pharmacological effects of this compound remain sparse.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Pentylphenyl 4-octyloxybenzoate | Similar structure but different alkoxy chain length | |

| Octabenzone | Known for photostabilizing properties | |

| 4-Nonyloxyphenyl 4-pentylbenzoate | Longer nonyl chain may influence solubility | |

| 4-Octyloxyphenyl acetate | Acetate group instead of benzoate |

This table illustrates the diversity within the benzoate family while emphasizing the unique characteristics of this compound due to its specific octyloxy substitution and pentyl group configuration.

Case Studies

Currently, there are no extensive case studies specifically focusing on the biological effects of this compound. However, ongoing research is needed to explore its potential interactions within biological systems. The synthesis methods typically involve standard synthetic approaches used for preparing complex organic molecules.

Safety and Handling Considerations

Due to its structural complexity, handling precautions should be observed when working with organic compounds like this compound. General safety measures include using appropriate personal protective equipment (PPE), ensuring proper ventilation, and following material safety data sheet (MSDS) guidelines.

特性

IUPAC Name |

(4-octoxyphenyl) 4-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O3/c1-3-5-7-8-9-11-21-28-24-17-19-25(20-18-24)29-26(27)23-15-13-22(14-16-23)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWWXCLUKGZJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584792 | |

| Record name | 4-(Octyloxy)phenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50649-64-4 | |

| Record name | 4-(Octyloxy)phenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。